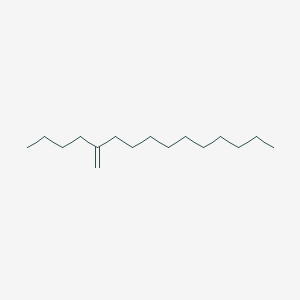
5-Methylidenepentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylidenepentadecane: is an organic compound with the molecular formula C16H32 . It is a type of alkene, characterized by the presence of a double bond between the fifth and sixth carbon atoms in the pentadecane chain. . It is a colorless liquid at room temperature and is primarily used in chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylidenepentadecane can be achieved through various methods. One common approach involves the alkylation of 1-dodecene with n-butyllithium followed by a reaction with dodec-1-en-2-yl . The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound often involves catalytic processes . These processes use catalysts such as zeolites or metal oxides to facilitate the alkylation reactions. The reaction is carried out in large reactors under controlled temperature and pressure conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methylidenepentadecane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include and .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogens such as chlorine or bromine in the presence of light or heat.
Major Products:
Oxidation: The major product is typically a or .
Reduction: The major product is typically an .
Substitution: The major product is typically a .
Applications De Recherche Scientifique
5-Methylidenepentadecane has several applications in scientific research:
Chemistry: It is used as a for the synthesis of more complex organic compounds.
Biology: It is used in to understand the behavior of alkenes in biological systems.
Medicine: It is investigated for its potential , including and effects.
Industry: It is used in the production of lubricants , plasticizers , and surfactants .
Mécanisme D'action
The mechanism of action of 5-Methylidenepentadecane involves its interaction with cellular membranes . The double bond in the molecule allows it to insert into the lipid bilayer, disrupting the membrane structure and affecting cellular processes. This disruption can lead to cell lysis or inhibition of cellular functions .
Comparaison Avec Des Composés Similaires
Pentadecane: A saturated hydrocarbon with no double bonds.
1-Hexadecene: An alkene with a double bond at the first carbon atom.
5-Methylpentadecane: A saturated hydrocarbon with a methyl group at the fifth carbon atom.
Uniqueness: 5-Methylidenepentadecane is unique due to the presence of a double bond at the fifth carbon atom, which imparts different chemical reactivity and physical properties compared to its saturated counterparts .
Propriétés
IUPAC Name |
5-methylidenepentadecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32/c1-4-6-8-9-10-11-12-13-15-16(3)14-7-5-2/h3-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKXDVLPLNHVGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=C)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453902 |
Source


|
| Record name | Pentadecane,5-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115146-98-0 |
Source


|
| Record name | Pentadecane,5-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
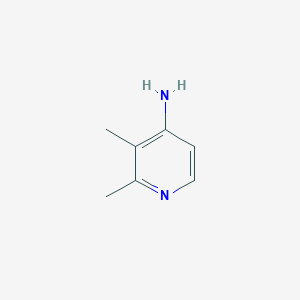
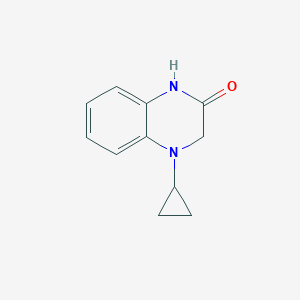
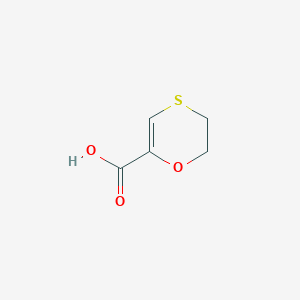



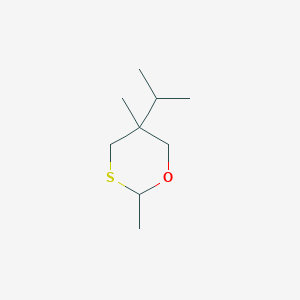

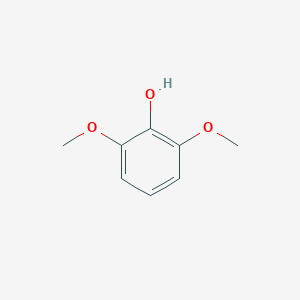
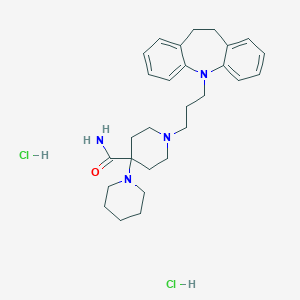
![4-[2-(Dimethylamino)ethoxy]benzophenone](/img/structure/B48160.png)
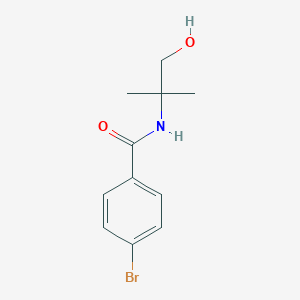
![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)

